

Aspochalasin M: A Fungal Metabolite with Therapeutic Potential

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Compound of Interest

Compound Name: *Aspochalasin M*

Cat. No.: *B2481514*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspochalasin M is a cytochalasan-class secondary metabolite produced by the fungus *Aspergillus flavipes*. First identified from a marine sponge-derived strain of this fungus, **Aspochalasin M** belongs to a large family of structurally complex and biologically active compounds. This guide provides a comprehensive overview of the discovery, fungal source, and associated methodologies for the study of **Aspochalasin M**, intended to support further research and development in the fields of oncology and infectious diseases. While data on **Aspochalasin M** is still emerging, this document consolidates the available information on its biological activities and provides context from related aspochalasin analogs.

Discovery and Fungal Source

Aspochalasin M was first reported as a natural product isolated from the fungus *Aspergillus flavipes*, which was derived from a Sri Lankan demosponge.[1] This discovery highlights the rich biodiversity of marine-derived fungi as a source of novel bioactive compounds. The producing strain, *Aspergillus flavipes* (KR063133), was found to produce a series of aspochalasins, including Aspochalasin B, D, and M.[1]

Further research has identified a biosynthetic gene cluster in *Aspergillus flavipes* CNL-338 responsible for the production of several aspochalasins, including **Aspochalasin M**. [2] This

finding opens avenues for biosynthetic engineering and the potential for scaled-up production of **Aspochalasin M** and its analogs.

Physicochemical Properties

While detailed physicochemical data for **Aspochalasin M** is not extensively published, some basic properties can be inferred from its structure and data from related compounds. Like other aspochalasin, it is an amorphous white powder. The molecular weight of **Aspochalasin M** has been determined to be 401 daltons.^[1]

Biological Activity

The biological activities of **Aspochalasin M** have not been as extensively characterized as some other members of the aspochalasin family. However, based on the known activities of its co-isolated analogs, **Aspochalasin M** is predicted to exhibit cytotoxic and antibacterial properties.

Cytotoxic Activity

While specific IC₅₀ values for **Aspochalasin M** against various cancer cell lines are not yet publicly available, other aspochalasin have demonstrated potent cytotoxic effects. For context, Table 1 summarizes the cytotoxic activities of some related aspochalasin compounds. This data suggests that **Aspochalasin M** likely possesses antiproliferative properties that warrant further investigation.

Table 1: Cytotoxic Activity of Selected Aspochalasin Analogs

| Compound | Cell Line | IC50 (µg/mL) | Reference |
|------------------------|--------------------------------------|--------------|-----------|
| Phomacin A | HT-29 | 0.6 | [2] |
| Phomacin B | HT-29 | 1.4 | [2] |
| Aspochalasin analog 17 | HT-29 | 7.4 | [2] |
| Aspochalasin analog 18 | HT-29 | 49.09 µM | [2] |
| Aspochalasin H | Ba/F3 | >50 µM | [2] |
| Aspochalasin analog 5 | Ba/F3 | 0.49 | [2] |
| Aspochalasin I | Mel-Ab (melanogenesis inhibition) | 22.4 µM | |

Antibacterial Activity

The initial report on the isolation of **Aspochalasin M** was in the context of screening for antibacterial metabolites.[1] While the specific antibacterial activity of **Aspochalasin M** was not detailed in the abstract, the co-isolated compounds, Aspochalasin B and D, showed activity against Gram-positive bacteria. This suggests that **Aspochalasin M** may also possess antibacterial properties. Table 2 presents the Minimum Inhibitory Concentration (MIC) values for Aspochalasins B and D.

Table 2: Antibacterial Activity of Co-isolated Aspochalasins

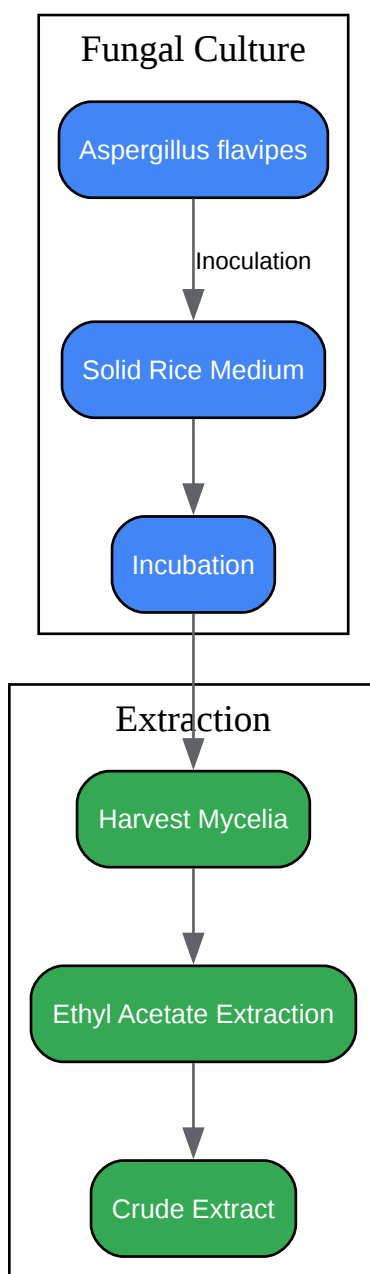
| Compound | Bacterium | MIC (µg/mL) | Reference |
|-----------------------|-------------------|---------------------|---------------------|
| Aspochalasin B | Bacillus subtilis | 16 | [1] |
| Staphylococcus aureus | 32 | [1] | |
| MRSA | 32 | [1] | |
| Aspochalasin D | Bacillus subtilis | 32 | [1] |
| Staphylococcus aureus | 32 | [1] | |
| MRSA | 32 | [1] | |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Aspochalasin M** are crucial for its further study. The following sections outline the general methodologies employed in the discovery of aspochalasins, which can be adapted for **Aspochalasin M**.

Fungal Culture and Extraction

The workflow for obtaining **Aspochalasin M** begins with the cultivation of the producing fungal strain, *Aspergillus flavipes*.



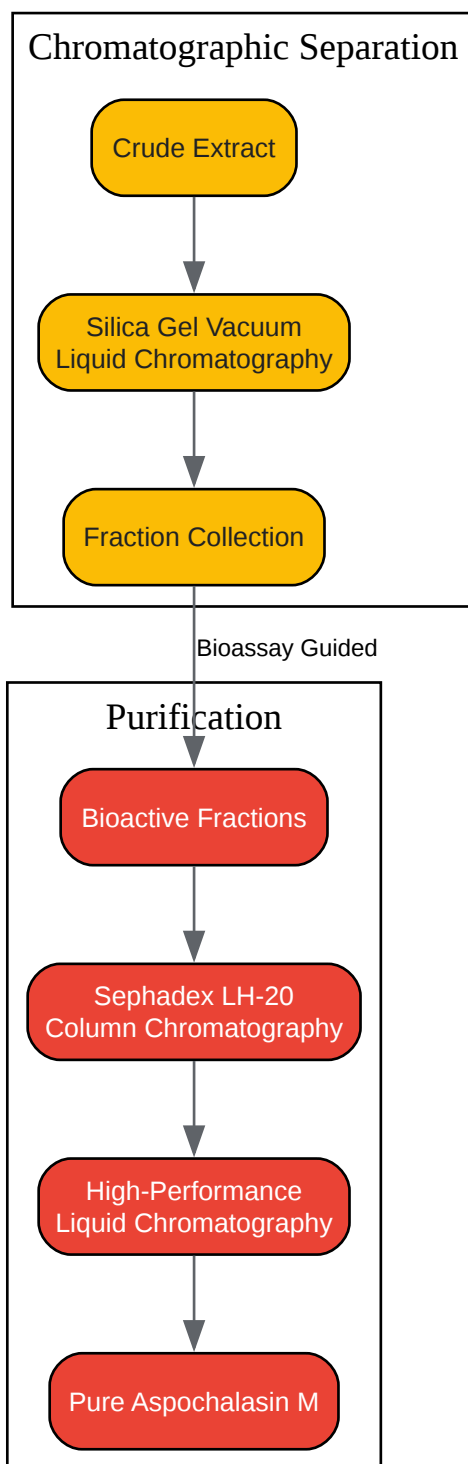
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Caption: Fungal Culture and Extraction Workflow for **Aspochalasin M**.

The fungus is typically cultured on a solid rice medium to promote the production of secondary metabolites. After a suitable incubation period, the fungal mycelia are harvested and extracted with an organic solvent, such as ethyl acetate, to yield a crude extract containing a mixture of compounds.

Isolation and Purification

The crude extract is then subjected to a series of chromatographic techniques to isolate **Aspochalasin M**.



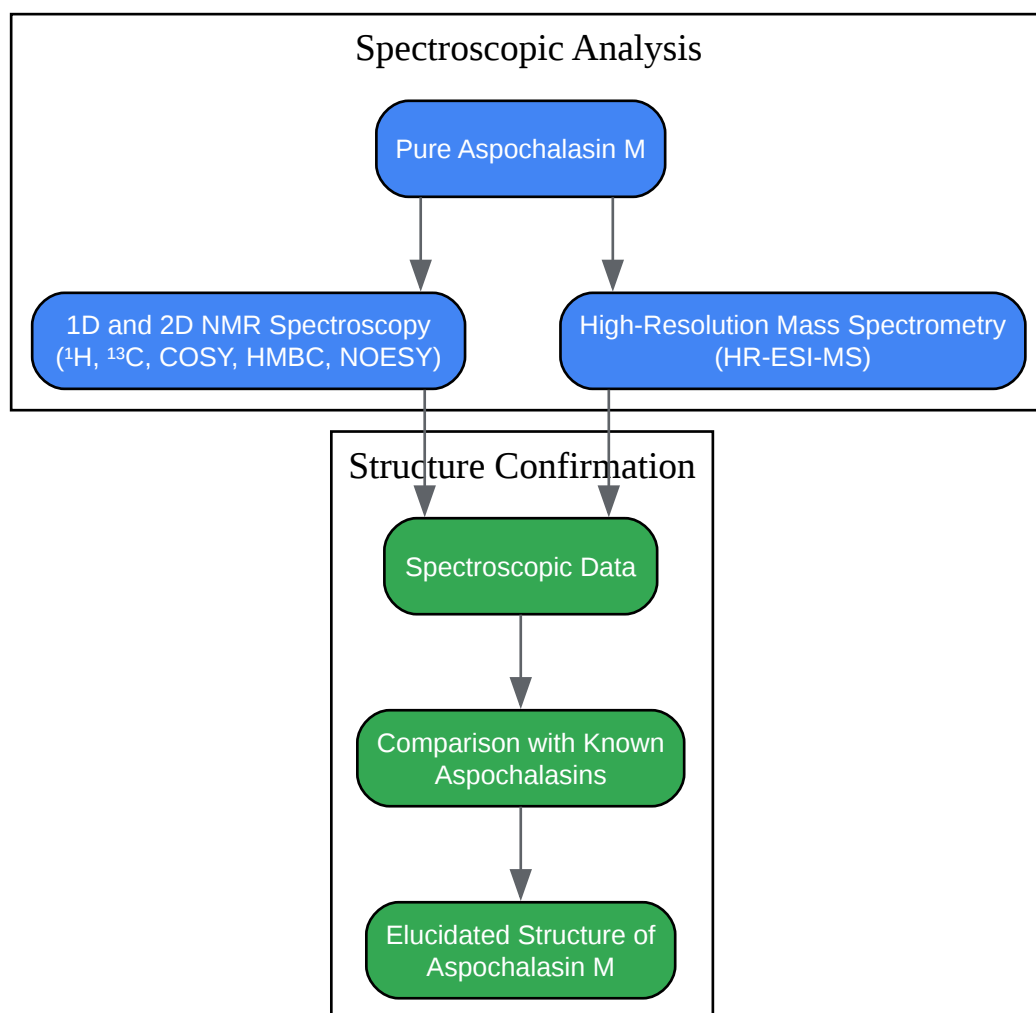
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Caption: Isolation and Purification Workflow for **Aspochalasin M**.

A common approach involves initial fractionation of the crude extract using silica gel vacuum liquid chromatography (VLC). The resulting fractions are then screened for biological activity (bioassay-guided fractionation). Active fractions are further purified using techniques such as Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of **Aspochalasin M** is determined using a combination of spectroscopic techniques.



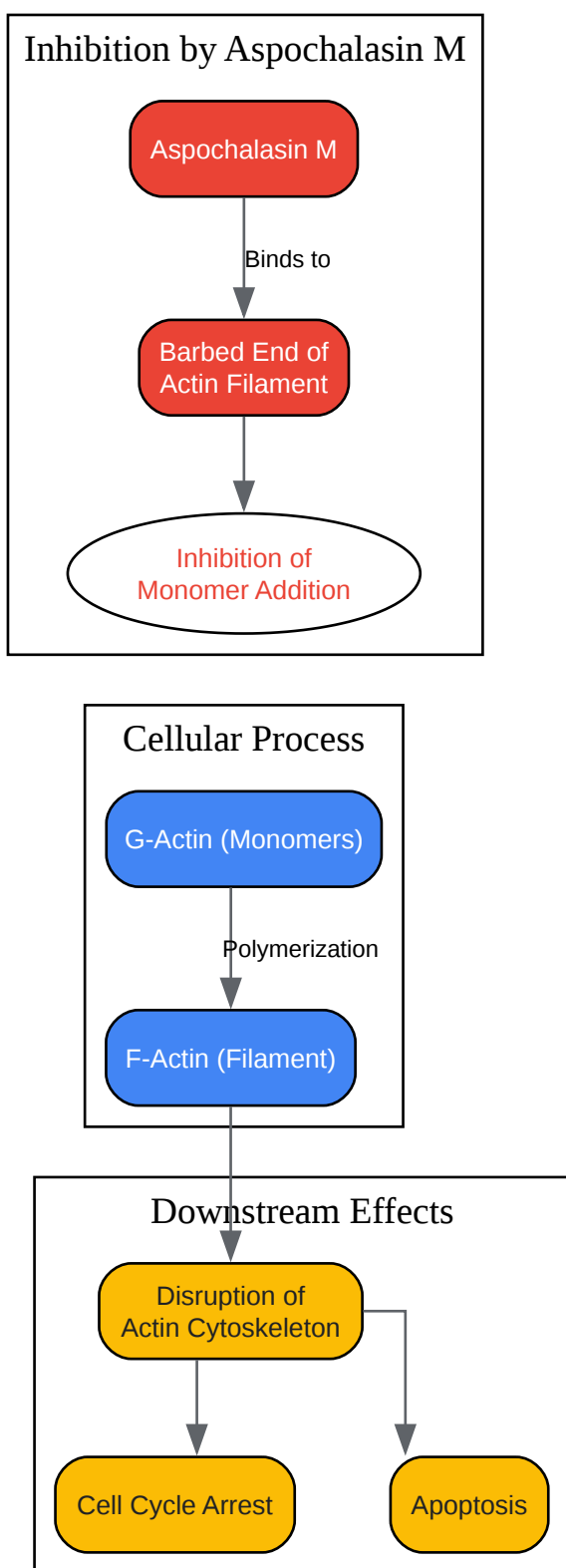
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Caption: Structure Elucidation Workflow for **Aspochalasin M**.

One-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HMBC, NOESY) Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the carbon-hydrogen framework and the connectivity of the atoms. High-resolution mass spectrometry (HR-ESI-MS) is employed to determine the elemental composition and confirm the molecular weight. The collective data is then compared with that of known aspochalasin to confirm the final structure.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the cytochalasan class of compounds, to which aspochalasin belongs, is the inhibition of actin polymerization.[2] They achieve this by binding to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers. This disruption of the actin cytoskeleton interferes with numerous cellular processes, including cell division, motility, and maintenance of cell shape, which ultimately contributes to their cytotoxic effects.



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Caption: Proposed Mechanism of Action for **Aspochalasin M**.

While the general mechanism of actin polymerization inhibition is well-established for cytochalasans, the specific downstream signaling pathways affected by **Aspochalasin M** have not yet been elucidated. Further research is needed to identify the precise molecular targets and signaling cascades that are modulated by this compound, which could reveal novel therapeutic opportunities.

Future Directions

Aspochalasin M represents a promising natural product with potential for development as a therapeutic agent. Key areas for future research include:

- **Comprehensive Biological Profiling:** Detailed in vitro and in vivo studies are required to fully characterize the cytotoxic and antibacterial activities of **Aspochalasin M** against a broad range of cancer cell lines and pathogenic bacteria.
- **Mechanism of Action Studies:** Elucidation of the specific signaling pathways affected by **Aspochalasin M** will provide a deeper understanding of its molecular mechanism and may identify novel therapeutic targets.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and biological evaluation of **Aspochalasin M** analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
- **Biosynthetic Engineering:** Leveraging the identified biosynthetic gene cluster could enable the production of novel aspochalasin derivatives with improved therapeutic profiles.

Conclusion

Aspochalasin M, a secondary metabolite from the marine-derived fungus *Aspergillus flavipes*, is a member of the promising cytochalasan class of natural products. While current knowledge about its specific biological activities and mechanisms is limited, its structural relationship to other bioactive aspochalasins suggests significant potential for further investigation. This technical guide provides a foundational resource for researchers to advance the study of **Aspochalasin M** and explore its therapeutic applications.

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References

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